1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
CAS No.: 921825-09-4
Cat. No.: VC11953327
Molecular Formula: C25H22ClN3O5
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921825-09-4 |
|---|---|
| Molecular Formula | C25H22ClN3O5 |
| Molecular Weight | 479.9 g/mol |
| IUPAC Name | 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C25H22ClN3O5/c1-33-21-10-5-16(14-22(21)34-2)11-13-28-24(31)23-19(4-3-12-27-23)29(25(28)32)15-20(30)17-6-8-18(26)9-7-17/h3-10,12,14H,11,13,15H2,1-2H3 |
| Standard InChI Key | DCCJEHRFFGNKAO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl)OC |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A plausible pathway includes:
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Formation of the Pyrido[3,2-d]pyrimidine Core: The pyrido[3,2-d]pyrimidine scaffold can be synthesized via cyclization reactions involving appropriate precursors such as pyridine derivatives and urea or thiourea.
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Substitution with Functional Groups:
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The 4-chlorophenyl ketone moiety can be introduced through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
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The dimethoxyphenylethyl group may be attached via alkylation reactions using dimethoxybenzyl halides or related reagents.
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Each step requires careful optimization to ensure high yields and purity.
Biological Activity
Compounds with similar structures have been investigated for various biological activities:
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Anticancer Potential: The pyrido[3,2-d]pyrimidine framework is known for its kinase inhibition properties, making it a candidate for anticancer drug development.
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Antioxidant Properties: The dimethoxyphenyl group may impart radical-scavenging activity.
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Anti-inflammatory Effects: Substituted pyrimidines often exhibit inhibition of enzymes like COX or LOX.
Further studies such as molecular docking and in vitro assays are necessary to confirm these activities for this specific compound.
Applications
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Medicinal Chemistry:
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Potential lead compound for drug discovery targeting cancer or inflammatory diseases.
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Scaffold optimization could yield derivatives with enhanced potency and selectivity.
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Material Science:
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Its aromatic structure may allow applications in organic electronics or as precursors for advanced materials.
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Research Findings
Although no direct studies on this specific compound were found in the provided data, related compounds have shown significant promise in medicinal chemistry:
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